1H-Benzimidazole-5-carbaldehyde 1H-Benzimidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 58442-17-4
VCID: VC2350764
InChI: InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10)
SMILES: C1=CC2=C(C=C1C=O)NC=N2
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

1H-Benzimidazole-5-carbaldehyde

CAS No.: 58442-17-4

Cat. No.: VC2350764

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole-5-carbaldehyde - 58442-17-4

Specification

CAS No. 58442-17-4
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 3H-benzimidazole-5-carbaldehyde
Standard InChI InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10)
Standard InChI Key ALCHVVTYAHQOFY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C=O)NC=N2
Canonical SMILES C1=CC2=C(C=C1C=O)NC=N2

Introduction

Chemical Structure and Properties

1H-Benzimidazole-5-carbaldehyde features a planar, aromatic structure with a benzimidazole core and an aldehyde group positioned at the 5-position of the benzene ring. The "1H" designation in the name indicates that a hydrogen atom is attached to the nitrogen at position 1 of the imidazole ring .

The molecular framework consists of a six-membered benzene ring fused with a five-membered imidazole ring, creating the benzimidazole core. The aldehyde group extends from the benzene portion at the 5-position, providing a site for numerous chemical transformations .

Physical and Chemical Properties

The physical and chemical properties of 1H-Benzimidazole-5-carbaldehyde are summarized in the following table:

PropertyValueSource
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
CAS Number58442-17-4
IUPAC Name3H-benzimidazole-5-carbaldehyde
Canonical SMILESC1=CC2=C(C=C1C=O)NC=N2
InChIInChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10)
InChI KeyALCHVVTYAHQOFY-UHFFFAOYSA-N
AppearanceSolid (presumed based on similar compounds)-
SolubilitySoluble in organic solvents (presumed)-

The compound's reactivity is largely influenced by the aldehyde group, which can undergo various transformations typical of carbonyl compounds, including oxidation, reduction, and nucleophilic addition reactions. Additionally, the N-H group in the imidazole ring can participate in hydrogen bonding and serve as a site for substitution reactions .

Nomenclature and Identification

1H-Benzimidazole-5-carbaldehyde is known by several names and identifiers, reflecting different naming conventions and chemical database systems. Proper identification is essential for accurate literature searches and research documentation .

Synonyms and Alternative Names

The compound is known by several synonyms in chemical literature and databases:

SynonymSource
Benzimidazole-5-aldehyde
5-Formyl-1H-benzimidazole
1H-benzimidazole-5-formaldehyde
3H-benzimidazole-5-carbaldehyde
1H-Benzoimidazole-5-carbaldehyde
1H-Benzimidazole-6-carboxaldehyde
1H-1,3-benzodiazole-5-carbaldehyde

The presence of multiple names, including the seemingly contradictory "1H-Benzimidazole-6-carboxaldehyde," reflects different numbering systems and nomenclature approaches. This highlights the importance of using standardized identifiers like the CAS number (58442-17-4) for unambiguous identification .

Database Identifiers

For research and regulatory purposes, several unique identifiers are associated with 1H-Benzimidazole-5-carbaldehyde:

Identifier TypeValueSource
CAS Number58442-17-4
MDL NumberMFCD08741423
CBNumberCB1501241
DSSTOX Substance IDDTXSID00434048

These identifiers are crucial for chemical database searches and ensure accurate identification of the compound across different research platforms and regulatory systems .

Chemical Reactions and Reactivity

1H-Benzimidazole-5-carbaldehyde exhibits diverse chemical reactivity, primarily dictated by the aldehyde functional group and the benzimidazole core structure .

Aldehyde-Based Reactions

The aldehyde group can participate in numerous chemical transformations:

  • Oxidation: The aldehyde can be oxidized to 1H-benzimidazole-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium-based oxidants .

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde to 1H-benzimidazole-5-methanol .

  • Nucleophilic Addition: The electrophilic carbonyl carbon can undergo addition reactions with various nucleophiles including amines, alcohols, and thiols to form imines, acetals, and thioacetals respectively .

  • Condensation Reactions: The aldehyde can participate in aldol condensations, Knoevenagel reactions, and Wittig olefinations to form new carbon-carbon bonds .

Benzimidazole Core Reactions

The benzimidazole scaffold presents additional reactivity sites:

  • N-Substitution: The N-H group of the imidazole ring can undergo substitution reactions to form N-alkylated or N-acylated derivatives, which may exhibit altered physical and biological properties .

  • Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole can undergo further substitution reactions, though the regioselectivity is influenced by the electronic effects of both the imidazole ring and the aldehyde group .

These reactions collectively make 1H-Benzimidazole-5-carbaldehyde a versatile building block for constructing more complex molecular architectures with potential applications in pharmaceutical and materials science .

Biological Activities and Applications

Benzimidazole derivatives, including 1H-Benzimidazole-5-carbaldehyde, have demonstrated various biological activities that make them valuable in medicinal chemistry and drug development .

Antimicrobial Properties

One of the most significant biological activities associated with benzimidazole derivatives is their antimicrobial effect. Compounds derived from the benzimidazole scaffold have shown activity against:

  • Gram-positive bacteria such as Staphylococcus aureus

  • Gram-negative bacteria including Escherichia coli

  • Various fungal species

  • Parasitic organisms

The antimicrobial properties of these compounds are often attributed to their ability to interact with multiple biological targets, including enzymes essential for microbial survival and structures necessary for cellular integrity .

Other Biological Activities

Beyond antimicrobial effects, benzimidazole derivatives have demonstrated several other biological properties that may be relevant to 1H-Benzimidazole-5-carbaldehyde and its derivatives:

  • Anticancer activity with antiproliferative effects on various cancer cell lines, including lung cancer (A549 and HCC827) .

  • Antiparasitic effects against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis .

  • Anti-inflammatory properties through modulation of inflammatory pathways .

  • Antiviral activities against various viral pathogens .

Applications in Drug Development

1H-Benzimidazole-5-carbaldehyde serves as an important scaffold in medicinal chemistry for several reasons:

  • The aldehyde group provides a reactive site for structural modifications, enabling the synthesis of libraries of derivatives with potentially enhanced biological activities .

  • The benzimidazole core mimics the structure of purine nucleosides, allowing these compounds to interact with various biological targets including enzymes and receptors .

  • The relatively small size and planar structure of the benzimidazole scaffold facilitates binding to biological targets and may contribute to favorable pharmacokinetic properties .

These features make 1H-Benzimidazole-5-carbaldehyde a valuable starting material for the development of new pharmaceutical compounds .

Research Findings and Structure-Activity Relationships

Scientific research on 1H-Benzimidazole-5-carbaldehyde and related compounds has provided valuable insights into their biological activities and potential applications .

Anticancer Research

Studies on benzimidazole derivatives have shown promising anticancer activities, with data suggesting potential applications in oncology:

Cancer TypeIC50 Range (μM)Cell LinesNotes
Lung Cancer6.26 - 20.46A549, HCC827Activity observed in both 2D and 3D cell culture models

These findings suggest that derivatives of 1H-Benzimidazole-5-carbaldehyde may serve as leads for the development of new anticancer agents .

Antimicrobial Studies

Benzimidazole derivatives have demonstrated significant antimicrobial activity, in some cases surpassing traditional antibiotics in efficacy:

Microbial TypeTest OrganismsObserved Activity
Gram-positive bacteriaStaphylococcus aureusHigh activity for some derivatives
Gram-negative bacteriaEscherichia coliVariable activity depending on substituents

The antimicrobial properties appear to be influenced by the nature and position of substituents on the benzimidazole core, highlighting the importance of structural modifications in optimizing activity .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications of benzimidazole derivatives affect their biological activities:

These SAR findings guide rational design approaches for developing optimized benzimidazole derivatives with enhanced potency and selectivity .

Comparative Analysis with Similar Compounds

Understanding the relationship between 1H-Benzimidazole-5-carbaldehyde and structurally similar compounds provides insights into its unique properties and potential applications .

Comparison with Isomeric Compounds

Several isomeric forms of benzimidazole-carbaldehyde exist, each with distinct properties:

CompoundStructural DifferenceKey Property Differences
1H-Benzimidazole-2-carbaldehydeAldehyde at 2-positionDifferent electronic distribution, altered reactivity pattern
1H-Benzimidazole-4-carbaldehydeAldehyde at 4-positionDifferent steric environment around the aldehyde
1H-Benzimidazole-6-carbaldehydeAldehyde at 6-positionSimilar to 5-position but with subtle electronic differences

The position of the aldehyde group significantly influences the compound's reactivity, physical properties, and biological activities .

Comparison with Oxidized and Reduced Derivatives

Comparing 1H-Benzimidazole-5-carbaldehyde with its oxidized and reduced forms provides insight into the effect of the aldehyde group:

CompoundFunctional Group DifferenceProperty Differences
1H-Benzimidazole-5-carboxylic acidCarboxylic acid instead of aldehydeHigher polarity, ability to form salts, different hydrogen bonding pattern
1H-Benzimidazole-5-methanolHydroxymethyl instead of aldehydeHigher polarity, different hydrogen bonding capabilities, altered reactivity
1H-Benzimidazole-5-carboxamideCarboxamide instead of aldehydeEnhanced hydrogen bonding capability, different solubility profile

These comparisons highlight how the nature of the functional group at the 5-position dramatically affects the compound's chemical behavior and potential applications .

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